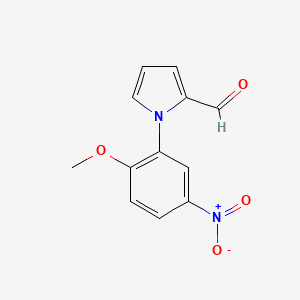

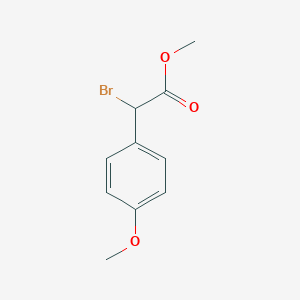

Methyl 2-bromo-2-(4-methoxyphenyl)acetate

Übersicht

Beschreibung

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is an organic compound belonging to the class of compounds known as phenylacetates. It is a colorless liquid with a faint odor and is soluble in many organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of a variety of other compounds and has been found to have a number of biological activities.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Biological Activities

- In Vivo Metabolism and Identification of Metabolites : The metabolism of psychoactive phenethylamine compounds, which share structural similarities with Methyl 2-bromo-2-(4-methoxyphenyl)acetate, has been explored in vivo in rats. These studies help in understanding the metabolic pathways and potential biological activities of related compounds. Metabolites identified in such studies provide insights into the compound's biotransformation and potential applications in pharmacology and toxicology (Kanamori et al., 2002).

Antioxidant Properties

- Evaluation of Antioxidant Activity : Studies on the antioxidant properties of bromophenol derivatives, which include compounds structurally related to this compound, have demonstrated potent scavenging activities against radicals. Such findings are significant for their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Chemical Synthesis and Optimization

- Synthetic Methods and Optimization : Research has been conducted on the synthesis of Methyl 2-(4-methoxyphenyl)-2-oxoacetate, a closely related compound, from marine sources. This synthesis provides valuable information on optimizing yield and reaction conditions, which can be applicable to the synthesis of this compound (Hua-feng, 2007).

Potential Applications in Drug Development

- Role in Drug Development : The structural derivatives of bromophenol, which are chemically related to this compound, have been investigated for their potential in drug development due to biological activities such as anticancer and anti-inflammatory properties. This research highlights the potential of this compound in contributing to the development of novel therapeutic agents (Dong et al., 2022).

Structural Analysis and Molecular Properties

- Structural Characterization : The title compound, closely related to this compound, has been synthesized and characterized, revealing key structural features and molecular properties. This information is crucial for understanding the chemical behavior and potential applications of the compound in various scientific fields (Guzei et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, methyl bromoacetate, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/eye protection/face protection, and to wash hands and any exposed skin thoroughly after handling .

Wirkmechanismus

Target of Action

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a type of α-bromo ester . The primary targets of this compound are the conjugate bases of carbene complexes . These complexes play a crucial role in various chemical reactions, including carbon-carbon bond formation .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is widely used in transition metal catalyzed carbon–carbon bond-forming reactions . The downstream effects of this pathway include the synthesis of various organic compounds, including vitamins and pharmaceutical drugs .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the alkylation of phenol and amino groups . It is commonly used as a reagent in the chemical modification of histidine . Additionally, it is used in the synthesis of coumarins and cis-cyclopropane .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the SM coupling conditions, which involve mild and functional group tolerant reaction conditions, can affect the compound’s action and efficacy . Furthermore, the compound is generally environmentally benign, which means it has minimal impact on the environment .

Eigenschaften

IUPAC Name |

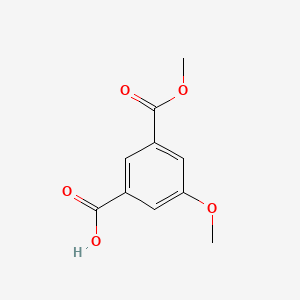

methyl 2-bromo-2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICYREKXXVXWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.